N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O2/c1-31(2)25-13-11-24(12-14-25)28(22-30-29(34)21-23-9-15-27(35-3)16-10-23)33-19-17-32(18-20-33)26-7-5-4-6-8-26/h4-16,28H,17-22H2,1-3H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEQMKZHDBZWRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)OC)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-methoxyphenyl)acetamide is a synthetic compound of interest in medicinal chemistry, particularly due to its potential pharmacological properties. This article reviews its biological activities, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of aromatic rings and a piperazine moiety. Its molecular formula is , indicating a significant molecular weight and potential for diverse interactions within biological systems. The presence of dimethylamino and phenylpiperazine groups suggests that it may interact with neurotransmitter receptors, particularly those related to mood and cognition.
Anticonvulsant Properties
Research indicates that compounds with similar structures to this compound have been evaluated for their anticonvulsant activity. For instance, derivatives containing piperazine moieties have shown interactions with neurotransmitter systems, suggesting potential efficacy in treating epilepsy and other neurological disorders .
A study synthesized various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and tested them in animal models. Notably, some compounds demonstrated protection in the maximal electroshock (MES) test at doses of 100 mg/kg and 300 mg/kg, indicating their anticonvulsant potential .
| Compound | Dose (mg/kg) | MES Protection Time |
|---|---|---|
| Compound 19 | 100 / 300 | 0.5 h / 4 h |
| Compound 14 | 100 | 4 h |
| Compound 24 | 100 | 0.5 h |
This table illustrates the varying efficacy of different derivatives based on their lipophilicity and timing of administration.
Interaction with Neurotransmitter Systems
Preliminary data suggest that this compound may modulate neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions could lead to effects on mood regulation and cognitive functions, making it a candidate for further research in psychopharmacology.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Intermediate : Starting from 4-(dimethylamino)benzaldehyde, react it with a piperazine derivative.
- Coupling Reaction : The intermediate is coupled with an appropriate acetic acid derivative under specific conditions using coupling agents like EDCI.
- Purification : The final product is purified through recrystallization or chromatography.
Case Studies
Several studies have explored the biological activity of compounds related to this compound. For example, a study focused on the anticonvulsant activity of N-phenyl derivatives showed significant promise in animal models, highlighting the importance of structural modifications in enhancing biological activity .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table compares key structural elements and pharmacological implications:
Pharmacokinetic and Receptor Binding Insights
- Electron-Donating Groups (e.g., Methoxy, Dimethylamino): The target compound’s 4-methoxyphenyl and dimethylamino groups likely improve solubility and BBB permeability compared to halogenated analogs like . Methoxy groups are known to slow oxidative metabolism, extending half-life .
Piperazine Modifications:
Substituting the piperazine ring with 4-phenyl (target compound) vs. 4-tosyl () or 4-fluorophenyl () alters receptor selectivity. For example, 4-phenylpiperazine derivatives often exhibit dopamine D2/D3 receptor affinity, while sulfonamide-linked piperazines (e.g., ) may target serotonin receptors .Halogen vs. Alkoxy Substituents: Halogenated analogs (e.g., ) show higher receptor binding affinity in some studies due to increased van der Waals interactions, but they may suffer from faster metabolic clearance compared to alkoxy-substituted compounds .
Preparation Methods
Core Piperazine Intermediate Synthesis
The phenylpiperazine component is typically synthesized via nucleophilic aromatic substitution. For example, 1-phenylpiperazine can be alkylated using 1,2-dibromoethane in the presence of a base such as potassium carbonate, yielding 1-(2-bromoethyl)-4-phenylpiperazine. This intermediate serves as a critical building block for subsequent coupling reactions.
In industrial settings, continuous flow reactors have been employed to enhance reaction efficiency and yield. A 2024 study demonstrated that optimizing residence time (45 minutes) and temperature (80°C) improved the alkylation yield to 89% compared to batch processes (72%).
Introduction of the Dimethylamino Group
The dimethylamino-substituted phenyl group is introduced via reductive amination. A representative protocol involves reacting 4-nitrobenzaldehyde with dimethylamine hydrochloride under hydrogen gas (50 psi) in the presence of a palladium-on-carbon catalyst. This step reduces the nitro group to an amine while simultaneously forming the dimethylamino moiety, achieving a 93% yield.
Acetamide Chain Assembly
The 4-methoxyphenyl acetamide segment is synthesized through a two-step process:
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Acylation : 4-Methoxyaniline is reacted with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C, yielding N-(4-methoxyphenyl)chloroacetamide (87% yield).
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Nucleophilic Substitution : The chloroacetamide intermediate is coupled with the piperazine-ethylamine derivative using triethylamine as a base, forming the final acetamide linkage.
Coupling Strategies and Optimization
Peptide Coupling Agents
Modern synthesis routes leverage coupling reagents to enhance efficiency:
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BOP-Cl : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP-Cl) facilitates amide bond formation between the piperazine-ethylamine and acetamide intermediates. A 2023 study reported an 85% yield when using BOP-Cl in anhydrous DCM at room temperature.
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HATU : Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) offers superior activation in polar solvents like acetonitrile, achieving 91% yield under microwave-assisted conditions (50°C, 20 minutes).
Table 1: Comparison of Coupling Reagents
Stereochemical Control
The compound’s chiral center at the ethyl bridge requires careful stereochemical management. Asymmetric hydrogenation using a ruthenium-BINAP catalyst has been explored, achieving 98% enantiomeric excess (ee) in pilot-scale trials.
Industrial-Scale Production Challenges
Purification Techniques
Crude product purification often involves silica gel chromatography, but industrial processes favor recrystallization for cost efficiency. A 2024 patent disclosed that recrystallizing the final compound from a 7:3 ethanol-water mixture improved purity from 92% to 99.5%.
Byproduct Management
Common byproducts include:
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Di-alkylated piperazine derivatives : Mitigated by controlling stoichiometry (1:1.05 ratio of piperazine to alkylating agent).
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Oxidation products : Addressed by conducting reactions under nitrogen atmosphere.
Analytical Characterization
Spectroscopic Validation
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 4-(dimethylamino)benzaldehyde with a piperazine derivative (e.g., 4-phenylpiperazine) to form the central ethyl-piperazine scaffold.
- Step 2 : Acetamide linkage via nucleophilic acyl substitution using 2-(4-methoxyphenyl)acetic acid chloride. Critical factors include using triethylamine as a base to neutralize HCl byproducts and controlling reaction temperatures (0–25°C) to prevent side reactions . Purity assurance : Employ column chromatography (e.g., silica gel, 10% methanol/dichloromethane) and validate via HPLC (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic methods are most reliable for confirming structural integrity?
- 1H/13C NMR : Key signals include the dimethylamino group (δ ~2.8–3.1 ppm for N(CH3)2), piperazine protons (δ ~3.2–3.5 ppm), and methoxyphenyl aromatic protons (δ ~6.8–7.2 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error.
- IR spectroscopy : Validate acetamide C=O stretch (~1650–1680 cm⁻¹) .
Q. What are the primary biological targets hypothesized for this compound?
Based on structural analogs, the compound may target:
- Dopamine D2/D3 receptors : The phenylpiperazine moiety is a known pharmacophore for dopamine receptor modulation .
- Serotonin receptors (5-HT1A/2A) : The 4-methoxyphenyl group enhances affinity for serotoninergic targets . Initial screening should use radioligand binding assays with transfected cell lines expressing these receptors .
Advanced Research Questions
Q. How can conflicting binding affinity data across receptor subtypes be resolved?
Contradictions may arise due to:
- Receptor subtype selectivity : Use functional assays (e.g., cAMP inhibition for D2 vs. β-arrestin recruitment for D3) to differentiate Gi/o-coupled vs. G protein-independent signaling .
- Membrane lipid composition : Compare results in HEK-293 cells vs. neuronal primary cultures, as lipid rafts influence receptor conformation .
- Allosteric modulation : Perform Schild analysis to determine if the compound acts as a competitive or allosteric antagonist .
Q. What strategies improve blood-brain barrier (BBB) permeability for in vivo neuropharmacology studies?
- LogP optimization : Adjust the dimethylamino group’s substitution to balance lipophilicity (target LogP 2–3) and aqueous solubility.
- Prodrug design : Introduce ester moieties on the methoxyphenylacetamide to enhance passive diffusion, with enzymatic cleavage in the CNS .
- P-glycoprotein inhibition : Co-administer verapamil (10 mg/kg) to reduce efflux transporter activity in rodent models .
Q. How do structural modifications impact metabolic stability in hepatic microsomes?
- Metabolic hotspots : The piperazine ring and methoxyphenyl group are susceptible to CYP3A4/2D6 oxidation. Replace the methoxy group with a trifluoromethoxy group to reduce Phase I metabolism .
- Deuterium incorporation : Substitute hydrogen with deuterium at the benzylic position of the ethyl linker to slow CYP-mediated degradation (KIE ≈ 2–3) .
Q. What computational methods predict off-target interactions with kinases or ion channels?
- Molecular docking : Use AutoDock Vina with homology models of hERG or Nav1.5 channels to assess cardiotoxicity risks.
- Machine learning : Apply DeepChem or Schrödinger’s Phase Shape Screening to prioritize kinases (e.g., JAK2, EGFR) for experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
